2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring substituted with dichloro, methoxy, benzofuran, and oxadiazole groups
Preparation Methods
The synthesis of 2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole intermediates with the thiophene ring.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
When compared to similar compounds, 2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2,5-dichloro-N-[5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl]benzenesulfonamide
- Indole derivatives
- Thiophene derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to differences in their chemical reactivity and biological activity.
Properties
IUPAC Name |
2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O4S/c1-23-9-4-2-3-7-5-10(24-12(7)9)15-20-21-16(25-15)19-14(22)8-6-11(17)26-13(8)18/h2-6H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXPLPPJWPGWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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